

# Application Note: 1H NMR Analysis of Tetramesitylporphyrin in CDCl3

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Compound of Interest		
Compound Name:	Tetramesitylporphyrin	
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data interpretation for the <sup>1</sup>H Nuclear Magnetic Resonance (NMR) analysis of 5,10,15,20-**tetramesitylporphyrin** (H<sub>2</sub>TMP) in deuterated chloroform (CDCl<sub>3</sub>). This technique is fundamental for the structural elucidation and purity assessment of porphyrin-based compounds, which are pivotal in various fields, including drug development, catalysis, and materials science.

## Introduction

**Tetramesitylporphyrin** is a sterically hindered porphyrin characterized by four mesityl (2,4,6-trimethylphenyl) groups at the meso positions of the porphyrin macrocycle. The bulky mesityl groups influence the electronic properties and conformation of the porphyrin, making <sup>1</sup>H NMR spectroscopy an invaluable tool for characterizing its unique structural features. The analysis in CDCl<sub>3</sub> provides a clear spectral window for observing the distinct proton signals of the porphyrin core and the peripheral substituents.

## **Key Applications**

- Structural Verification: Confirmation of the synthesis of tetramesitylporphyrin.
- Purity Assessment: Detection of impurities from starting materials or side products.



- Conformational Analysis: Studying the effects of sterically demanding groups on the porphyrin macrocycle.
- Host-Guest Chemistry: Investigating the interactions of the porphyrin cavity with guest molecules.

# <sup>1</sup>H NMR Spectral Data of Tetramesitylporphyrin in CDCl₃

The ¹H NMR spectrum of **tetramesitylporphyrin** in CDCl₃ exhibits characteristic signals corresponding to the pyrrolic protons, the inner N-H protons, and the protons of the mesityl groups. The large diatropic ring current of the porphyrin macrocycle significantly influences the chemical shifts, causing the inner N-H protons to appear at unusually high field (negative ppm values) and the outer pyrrolic protons to be shifted downfield.

Table 1: <sup>1</sup>H NMR Chemical Shift Assignments for **Tetramesitylporphyrin** in CDCl<sub>3</sub>

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Pyrrolic-H (β-protons)	~8.60	S	8H
Aromatic-H (mesityl)	~7.25	S	8H
para-Methyl-H (mesityl)	~2.60	S	12H
ortho-Methyl-H (mesityl)	~1.85	S	24H
N-H (inner protons)	~-2.80	s (broad)	2H

Note: Chemical shifts are approximate and can vary slightly depending on the concentration and the specific spectrometer used.

## **Experimental Protocol**



This section details the procedure for preparing a sample of **tetramesitylporphyrin** for <sup>1</sup>H NMR analysis and the parameters for data acquisition.

#### Materials:

- 5,10,15,20-Tetramesitylporphyrin (H<sub>2</sub>TMP)
- Deuterated chloroform (CDCl<sub>3</sub>, 99.8% D)
- NMR tube (5 mm)
- Pasteur pipette
- · Glass wool
- Vortex mixer

#### Sample Preparation:

- Weighing the Sample: Accurately weigh approximately 5-10 mg of tetramesitylporphyrin.
- Dissolving the Sample: Transfer the porphyrin sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl<sub>3</sub>.
- Homogenization: Gently vortex the vial to ensure the complete dissolution of the porphyrin.
  The solution should be homogenous and intensely colored.
- Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.
- Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

#### NMR Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.



Solvent: CDCl₃

Temperature: 298 K (25 °C)

• Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

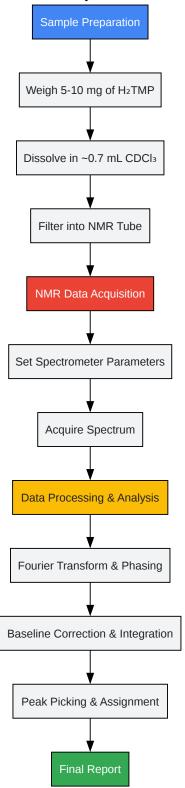
• Reference: The residual CHCl<sub>3</sub> signal at 7.26 ppm is used as an internal reference.[1]

## Logical Workflow for <sup>1</sup>H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the <sup>1</sup>H NMR study of **tetramesitylporphyrin**.



#### Workflow for 1H NMR Analysis of Tetramesitylporphyrin



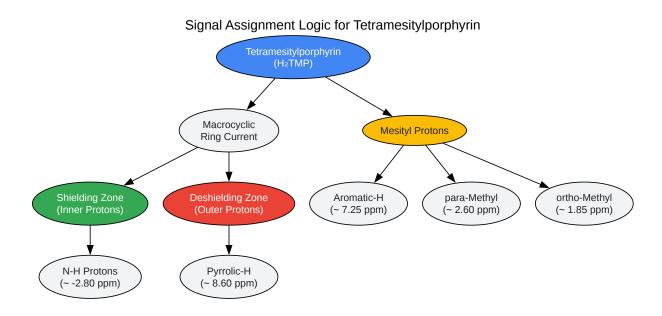
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Caption: Experimental workflow for <sup>1</sup>H NMR analysis.



## Signal Assignment and Structural Interpretation

The unique electronic environment created by the porphyrin's aromatic system allows for a clear distinction of the different proton signals, as illustrated in the following diagram.



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Caption: Logic for <sup>1</sup>H NMR signal assignments.

By following this application note, researchers can confidently perform and interpret <sup>1</sup>H NMR spectra of **tetramesitylporphyrin**, ensuring the quality and structural integrity of their compounds for further applications.

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### References

- 1. chegg.com [chegg.com]
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